4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

MAO-B inhibition Neurodegenerative disease Parkinson's disease

SAR-driven MAO-B programs face a critical supply gap: generic 4-substituted benzamide analogs lack validated potency data, risking inconsistent target engagement. This 4-chloro pyrrolidineamide benzamide eliminates that uncertainty with definitive enzymatic profiling. • hMAO-B IC50: 173 nM; hMAO-A IC50: >10,000 nM (>57-fold selective) • Documented selectivity avoids MAO-A off-target confounding in neuroprotection assays • Patent-guidance reference (US-11225460-B2) supports freedom-to-operate assessment • 3:1 35Cl/37Cl isotopic signature enables robust LC-MS QC workflows

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 941934-42-5
Cat. No. B2721058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941934-42-5
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCCC3=O
InChIInChI=1S/C18H17ClN2O3/c1-24-16-9-8-14(11-15(16)21-10-2-3-17(21)22)20-18(23)12-4-6-13(19)7-5-12/h4-9,11H,2-3,10H2,1H3,(H,20,23)
InChIKeyRTFYZRTUSYKERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro Pyrrolidineamide Benzamide Identity and Class


4-Chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941934-42-5) is a synthetic small molecule belonging to the pyrrolidineamide benzamide class. It contains a 4-chlorobenzamide moiety linked to a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl scaffold [1]. The compound has been curated in authoritative bioactivity databases as a monoamine oxidase B (MAO-B) inhibitor, with its primary pharmacological annotation derived from luminescence-based enzyme inhibition assays [2]. Its structural features—the electron-withdrawing 4-chloro substituent on the benzamide ring and the 2-oxopyrrolidin-1-yl group on the aniline ring—are characteristic of the pyrrolidineamide chemotype claimed in patent family US-11225460-B2 / EP-3762364 as selective MAO-B inhibitors for potential application in neurodegenerative diseases, particularly Parkinson's disease [1].

MAO-B pathway inhibition study fit
Publicly traceable bioactivity data in curated databases
Isoform selectivity assay context (MAO-B vs. MAO-A)

Non-Substitutability of 4-Chloro Benzamide MAO-B Inhibitor


Pyrrolidineamide benzamides with varying substituents on the terminal benzamide ring exhibit substantial differences in MAO-B inhibitory potency and selectivity that preclude generic substitution. Even within the same patent family (US-11225460-B2), the 4-chloro substituent contributes to a defined electronic and steric profile that influences the IC50 value and selectivity index over MAO-A [1]. The compound of interest demonstrates an IC50 of 173 nM against human MAO-B with a selectivity index >57-fold versus MAO-A (IC50 > 10,000 nM), a combined potency-selectivity profile that unsubstituted, 4-methoxy, 4-isopropoxy, or 4-tert-butyl analogs cannot be assumed to replicate without direct supporting data [2]. For scientific procurement decisions, especially in SAR-driven discovery programs, substitution at the 4-position of the benzamide ring is a critical determinant of enzyme inhibitory activity; therefore, generic replacement with any other 4-substituted benzamide analog lacking equivalent bioactivity validation carries the risk of altered target engagement and selectivity [1].

4-Chloro benzamide Documented MAO-B potency and selectivity profile from public bioactivity databases.
Other 4-substituted analogs 4-H, 4-OCH3, 4-OiPr, 4-tBu analogs lack comparable MAO-B inhibition and isoform selectivity data; target engagement may not transfer.
4-Chloro benzamide Chlorine isotopic pattern enables unambiguous LC-MS identity confirmation.
Analogs without chlorine Missing characteristic 35Cl/37Cl signature complicates identity verification in compound management workflows.

Differentiation Evidence: 4-Chloro Benzamide vs. Analogs


MAO-B Inhibitory Potency: Sub-Micromolar Activity

The target compound exhibits an IC50 of 173 nM against human monoamine oxidase B (MAO-B) in a luminescence-based assay following 1-hour incubation [1]. This places it in the sub-micromolar potency range, a threshold that distinguishes viable chemical probe candidates from weak binders in the pyrrolidineamide series. In contrast, the unsubstituted parent scaffold N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide lacks publicly available MAO-B IC50 data in peer-reviewed sources, and the 4-isopropoxy and 4-tert-butyl analogs have not been characterized for MAO-B activity under comparable assay conditions [2]. The 4-chloro substitution therefore provides a quantifiably defined potency anchor point for this chemotype.

MAO-B Potency
Class-level
IC50 173 nM (human MAO-B)
Supports MAO-B enzyme inhibition assay context.
Only 4-chloro analog with validated IC50 among close benzamide analogs.
MAO-B inhibition Neurodegenerative disease Parkinson's disease

Isoform Selectivity: MAO-B vs. MAO-A

The compound demonstrates an IC50 > 10,000 nM against human MAO-A in a luminescence-based assay under identical incubation conditions (1 hr), yielding a selectivity index (SI = IC50[MAO-A] / IC50[MAO-B]) of >57-fold [1]. This degree of isoform discrimination is clinically relevant: MAO-A inhibition is associated with tyramine-induced hypertensive crisis (the 'cheese effect'), making MAO-A sparing a critical safety parameter for MAO-B-targeted therapeutics [2]. In the absence of isoform-selectivity profiles for the unsubstituted, 4-methoxy, 4-isopropoxy, and 4-tert-butyl benzamide analogs, the documented MAO-B selectivity of the 4-chloro congener provides a tangible selection advantage.

Isoform Selectivity
Class-level
SI >57-fold (MAO-A IC50 >10,000 nM)
Supports MAO-B over MAO-A pathway-response interpretation.
MAO-A-mediated confounding effects may be limited in in vivo pharmacology studies.
MAO-B selectivity Isoform selectivity Off-target liability

Patent-Backed Composition-of-Matter Protection

The compound falls within the generic and specific structural claims of US Patent 11,225,460 B2, assigned to Sunshine Lake Pharma Co., Ltd., which explicitly covers pyrrolidineamide derivatives as MAO-B inhibitors for the treatment of neurodegenerative diseases including Parkinson's disease [1]. The patent's experimental section reports that pyrrolidineamide derivatives exhibit stable properties, good safety, favorable brain/plasma ratio, good bioavailability, and metabolic stability [1]. This patent position provides procurement-relevant evidence of industrial investment and validated pharmaceutical property optimization for this chemotype, distinguishing it from unpatented or weakly patented analogs.

Patent Protection
Supporting evidence
Covered by US-11225460-B2 (granted 2022)
Indicates industrial investment in this chemotype.
Patent assignee may hold additional property data; independent verification recommended.
Intellectual property Composition of matter Patent protection

Adenosine A2A Receptor Off-Target Selectivity

In a radioligand displacement assay using [3H]ZM241385 at human adenosine A2A receptors expressed in HEK293 cells, the compound exhibited a Ki > 10,000 nM, indicating negligible binding to this GPCR target [1]. While this is a single off-target data point, it demonstrates that the compound does not promiscuously engage unrelated receptor families at the concentrations relevant to its MAO-B IC50 (173 nM). For procurement decisions, this piece of selectivity information provides confidence that the 4-chloro analog does not carry a hidden polypharmacology liability at adenosine A2A receptors, a target implicated in cardiovascular and CNS effects.

A2A Receptor Off-target
Supporting evidence
Ki >10,000 nM (human A2A)
Indicates low A2A engagement at MAO-B relevant concentrations.
Single off-target data point; broader selectivity profiling may be warranted.
Off-target profiling Adenosine A2A receptor Selectivity screening

Chemical Identity and Analytical Verification

The compound has a molecular formula of C18H17ClN2O3 and a molecular weight of 344.79 g/mol (free base) . Key functional groups include a 4-chlorobenzamide carbonyl, a 4-methoxy group, and a 2-oxopyrrolidin-1-yl ring, all of which are identifiable by standard analytical techniques (1H NMR, 13C NMR, LC-MS). In contrast, the 4-methyl analog (C19H20N2O3, MW 324.37), 4-trifluoromethyl analog (C19H17F3N2O3, MW 378.35), and 4-isopropoxy analog (C21H24N2O4, MW 368.43) have distinct molecular weights and chromatographic retention times, enabling unambiguous identity confirmation upon receipt. The 4-chloro substituent also provides a characteristic isotopic pattern (35Cl/37Cl) detectable by mass spectrometry, offering an additional layer of identity verification not available with 4-H or 4-alkyl analogs.

Identity Verification
Data to verify
Characteristic 35Cl/37Cl isotopic pattern (3:1)
Enables LC-MS identity confirmation upon receipt.
No public analytical certificate provided; validate with in-house standards.
Chemical procurement Quality control Analytical characterization

Application Scenarios for 4-Chloro Benzamide


MAO-B Tool Compound for Parkinson's Target Validation

The compound's validated sub-micromolar MAO-B IC50 (173 nM) and >57-fold selectivity over MAO-A make it a suitable chemical probe for in vitro MAO-B target engagement studies in the context of Parkinson's disease research [1]. The selectivity profile reduces the confounding risk of MAO-A-mediated off-target effects, enabling cleaner interpretation of MAO-B-specific pharmacological outcomes [2]. Procurement is recommended for academic and industrial laboratories conducting MAO-B enzyme inhibition assays, dopaminergic neuroprotection studies, or screening for novel MAO-B-targeted therapeutics.

SAR Benchmark for Pyrrolidineamide Benzamide Leads

With publicly available MAO-B IC50 and MAO-A selectivity data, the 4-chloro analog serves as a reference point for SAR exploration around the 4-position of the benzamide ring [1]. Medicinal chemistry teams can use this compound as a potency benchmark when synthesizing and testing novel 4-substituted analogs (e.g., 4-bromo, 4-iodo, 4-cyano, 4-nitro), enabling quantitative comparison of the electronic and steric effects of different substituents on MAO-B inhibitory activity and isoform selectivity [1]. The compound is covered by US-11225460-B2, providing freedom-to-operate guidance for commercial research programs.

A2A Receptor Off-Target Selectivity Standard

The documented Ki > 10,000 nM at human adenosine A2A receptors provides a reference point for assessing the selectivity of newly synthesized pyrrolidineamide analogs against this GPCR [1]. Researchers can use this compound as a negative control or selectivity benchmark in A2A receptor binding assays, ensuring that lead optimization does not inadvertently introduce A2A affinity that could confound in vivo efficacy readouts in CNS disease models [1].

Analytical Method Development and QC

The characteristic 3:1 35Cl/37Cl isotopic pattern of the 4-chloro substituent enables robust LC-MS method development for compound identity confirmation and purity assessment [1]. Analytical chemistry and compound management teams can leverage this unique mass spectrometry signature for automated quality control workflows, distinguishing the 4-chloro analog from other benzamide derivatives in high-throughput screening libraries and compound collections [1].

Application
Selection Property
Validation Focus
Parkinson's disease research / MAO-B target engagement studies
Publicly documented MAO-B IC50 and isoform selectivity
MAO-B enzyme inhibition assay validation; confirm lot-specific activity
SAR benchmark for 4-substituted pyrrolidineamide analogs
Traceable MAO-B potency reference point in curated databases
Comparative IC50 and selectivity profiling under identical assay conditions
A2A receptor selectivity reference
Documented Ki >10,000 nM at human A2A
A2A binding assay negative control; verify in your assay system
Analytical identity confirmation and QC
Chlorine isotopic signature detectable by MS
LC-MS method development; cross-check with reference standard
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